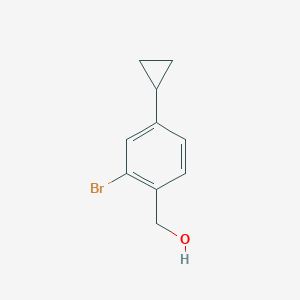
(2-Bromo-4-cyclopropylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-cyclopropylphenyl)methanol is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-cyclopropylphenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of the cyclopropyl and hydroxymethyl groups. One common method involves the bromination of 4-cyclopropylphenol using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-bromo-4-cyclopropylphenol is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using automated reactors to control temperature and reaction time precisely. The subsequent Grignard reaction can be scaled up using industrial-grade reagents and solvents to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-cyclopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 2-Bromo-4-cyclopropylbenzaldehyde or 2-Bromo-4-cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylphenylmethanol.
Substitution: 2-Amino-4-cyclopropylphenylmethanol or 2-Thio-4-cyclopropylphenylmethanol.
Applications De Recherche Scientifique
(2-Bromo-4-cyclopropylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-4-cyclopropylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group.
(2-Bromo-4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a cyclopropyl group.
(2-Bromo-4-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a cyclopropyl group.
Uniqueness
(2-Bromo-4-cyclopropylphenyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
(2-bromo-4-cyclopropylphenyl)methanol |
InChI |
InChI=1S/C10H11BrO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2 |
Clé InChI |
DVOSQNZJTDDLSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


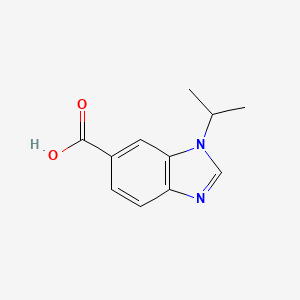
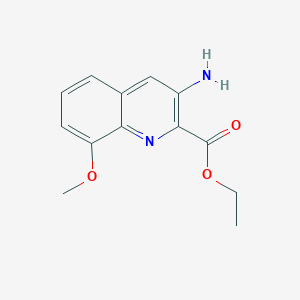
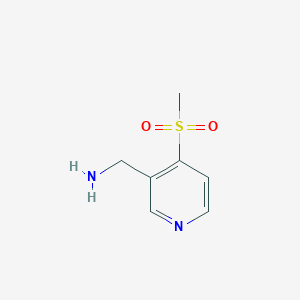
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)

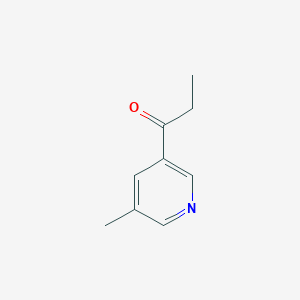

![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
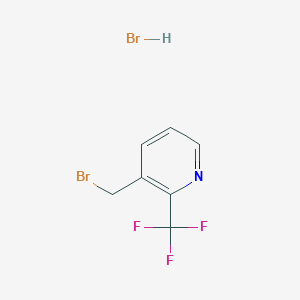
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
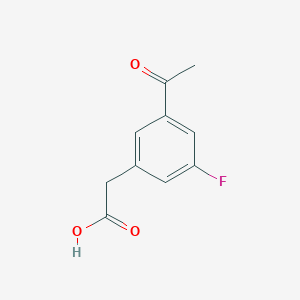

![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
